molecular formula C17H20N4O2S B2963288 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034235-34-0

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2963288
CAS No.: 2034235-34-0
M. Wt: 344.43
InChI Key: PLNAHUNDRKNHFK-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a 3,5-dimethylisoxazole moiety linked via a propanamide chain to a pyrazole ring substituted with a thiophen-3-yl group. Its unique combination of electron-rich thiophene and rigid isoxazole-pyrazole systems may enhance binding affinity to biological targets while influencing pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12-15(13(2)23-20-12)3-4-17(22)18-7-9-21-8-5-16(19-21)14-6-10-24-11-14/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNAHUNDRKNHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features:

  • An isoxazole ring , known for its role in biological activity due to its ability to interact with various biological targets.
  • A thiophene moiety , which enhances the compound's lipophilicity and potential interactions with hydrophobic regions of proteins.
  • A propanamide group , which may influence the compound's pharmacological properties.

The biological activity of this compound is largely attributed to its structural components:

  • The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups.
  • The thiophene ring enhances binding affinity by interacting with hydrophobic pockets in proteins, which could modulate enzymatic or receptor activity.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial properties : Compounds containing isoxazole and thiophene rings have shown effectiveness against a range of pathogens.
  • Anti-inflammatory effects : The presence of the thiophene moiety can contribute to reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in various cancer cell lines.

In Vitro Studies

A study evaluating the cytotoxic effects of structurally related compounds on human liver carcinoma (HepG2) cell lines revealed promising results. Compounds were tested for their ability to inhibit cell proliferation, and the following IC50 values were observed (Table 1):

CompoundIC50 (µM)
3a5.6
5e4.2
3e6.1
107.0
5f8.3

These results indicate that modifications to the isoxazole and thiophene components can significantly impact anticancer efficacy.

Enzyme Inhibition Studies

Research has also focused on the inhibition of cytochrome P450 enzymes by derivatives containing isoxazole rings. These enzymes are crucial for drug metabolism and synthesis, suggesting that this compound could influence pharmacokinetics when used in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Inferred Properties Reference
Target Compound 3,5-Dimethylisoxazole, thiophen-3-yl-substituted pyrazole, propanamide linker Enhanced π-π stacking (thiophene), steric bulk (isoxazole), flexible linker N/A
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide Isoxazole-4-carboxamide, dihydroindenyl group Increased hydrophilicity (hydroxy group), potential for hydrogen bonding
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzooxazolone ring, propanamide linker Electrophilic carbonyl, potential metabolic instability
N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide Chlorophenyl, quinoline-carboxamide Enhanced lipophilicity (chlorophenyl), fluorescence (quinoline)
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide (CAS 2034201-67-5) Triazolopyridazine core, thiophene, pyrazole Rigid triazolopyridazine scaffold, potential kinase inhibition
N-(2-(7-Chloro-3-oxo-benzooxazepin-4(5H)-yl)ethyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide (CAS 2034201-26-6) Chloro-benzooxazepine, pyrazole-propanamide Bulky benzooxazepine group, possible CNS activity

Key Observations :

  • Thiophene vs.
  • Isoxazole vs. Benzooxazolone : The 3,5-dimethylisoxazole in the target compound provides steric hindrance and metabolic stability compared to the electrophilic benzooxazolone ring, which is prone to hydrolysis .
  • Linker Flexibility : The propanamide linker in the target compound balances flexibility and rigidity, whereas triazolopyridazine (CAS 2034201-67-5) introduces rigidity that may restrict binding-pocket adaptation .

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